molecular formula C16H18N4O2 B8586901 5-(5-ethynyl-2-isopropyl-4-methoxyphenoxy)pyrimidine-2,4-diamine

5-(5-ethynyl-2-isopropyl-4-methoxyphenoxy)pyrimidine-2,4-diamine

Cat. No. B8586901
M. Wt: 298.34 g/mol
InChI Key: VIEFFPUQDBQGEW-UHFFFAOYSA-N
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Patent
US07531547B2

Procedure details

5-(2-Isopropyl-4-methoxy-5-trimethylsilanylethynyl-phenoxy)-pyrimidine-2,4-diamine (0.75 g, 2 mmol) and Cesium Fluoride (0.46 g, 3 mmol) were added to 10 mL of dry THF under nitrogen, and the reaction mixture was stirred for 6 hours at room temperature. The reaction mixture was poured into water and extracted with EtOAc. The combined organic layers were washed with brine, dried over Na2SO4, filtered and concentrated under reduced pressure. The residue was chromatographed on 50 g of flash silica (3%-6% MeOH/CH2Cl2) to give 0.54 g of 5-(5-ethynyl-2-isopropyl-4-methoxy-phenoxy)-pyrimidine-2,4-diamine, MS (M+H)=299.
Name
5-(2-Isopropyl-4-methoxy-5-trimethylsilanylethynyl-phenoxy)-pyrimidine-2,4-diamine
Quantity
0.75 g
Type
reactant
Reaction Step One
Quantity
0.46 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]([C:4]1[CH:18]=[C:17]([O:19][CH3:20])[C:16]([C:21]#[C:22][Si](C)(C)C)=[CH:15][C:5]=1[O:6][C:7]1[C:8]([NH2:14])=[N:9][C:10]([NH2:13])=[N:11][CH:12]=1)([CH3:3])[CH3:2].[F-].[Cs+].C1COCC1>O>[C:21]([C:16]1[C:17]([O:19][CH3:20])=[CH:18][C:4]([CH:1]([CH3:2])[CH3:3])=[C:5]([CH:15]=1)[O:6][C:7]1[C:8]([NH2:14])=[N:9][C:10]([NH2:13])=[N:11][CH:12]=1)#[CH:22] |f:1.2|

Inputs

Step One
Name
5-(2-Isopropyl-4-methoxy-5-trimethylsilanylethynyl-phenoxy)-pyrimidine-2,4-diamine
Quantity
0.75 g
Type
reactant
Smiles
C(C)(C)C1=C(OC=2C(=NC(=NC2)N)N)C=C(C(=C1)OC)C#C[Si](C)(C)C
Name
Quantity
0.46 g
Type
reactant
Smiles
[F-].[Cs+]
Name
Quantity
10 mL
Type
reactant
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for 6 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
WASH
Type
WASH
Details
The combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed on 50 g of flash silica (3%-6% MeOH/CH2Cl2)

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
C(#C)C=1C(=CC(=C(OC=2C(=NC(=NC2)N)N)C1)C(C)C)OC
Measurements
Type Value Analysis
AMOUNT: MASS 0.54 g
YIELD: CALCULATEDPERCENTYIELD 90.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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